molecular formula C9H16O3 B2566843 Ethyl 4-methyl-3-oxohexanoate CAS No. 98192-72-4

Ethyl 4-methyl-3-oxohexanoate

Cat. No.: B2566843
CAS No.: 98192-72-4
M. Wt: 172.224
InChI Key: KHIHEUAINZCGRS-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxohexanoate is an organic compound with the molecular formula C9H16O3. It is a liquid at room temperature and is known for its use in various chemical synthesis processes. The compound is characterized by the presence of an ester functional group and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-3-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide under reflux conditions and UV irradiation. The resulting diethyl propionylsuccinate is then reacted with boric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-3-oxohexanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving esters and ketones.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-oxohexanoate involves its reactivity due to the presence of both ester and ketone functional groups. These groups can participate in various chemical reactions, making the compound a valuable intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Ethyl 4-oxohexanoate: Similar structure but lacks the methyl group.

    Methyl 4-methyl-3-oxohexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of both a methyl group and an ethyl ester group, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis, with applications in various fields.

Properties

IUPAC Name

ethyl 4-methyl-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-7(3)8(10)6-9(11)12-5-2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIHEUAINZCGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98192-72-4
Record name ethyl 4-methyl-3-oxohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of monoethyl malonate (49.5 mL, 0.42 mol) and a few milligrams of 2,2′-bipyridyl in tetrahydrofuran at −70° C. was added 2.5 M n-butyl lithium in hexanes (0.34 L, 0.84 mol) dropwise over approximately 1.5 hours. Then 2-methylbutyryl chloride (26 mL, 0.21 mol) was added dropwise. The mixture was allowed to warm to ambient temperature and was then poured into 1 N hydrochloric acid. The mixture was extracted three times with ether and the combined organic layers were dried over magnesium sulfate and concentrated. The resulting oil was purified by vacuum distillation (boiling range 75-85° C.) to afford ethyl 4-methyl-3-oxohexanoate (36.4 g, 100%). 1H-NMR (400 MHz, DMSO-d6) δ 4.06 (q, J=7 Hz, 2H), 3.60 (s, 2H), 2.57-2.49 (m, 1H), 1.64-1.53 (m, 1H), 1.36-1.26 (m, 1H), 1.15 (t, J=7 Hz, 3H), 0.97 (d, J=7 Hz, 3H), 0.78 (t, J=7 Hz, 3H).
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49.5 mL
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hexanes
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0.34 L
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26 mL
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